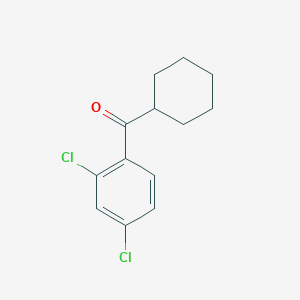

Cyclohexyl 2,4-dichlorophenyl ketone

Description

Contextualizing Ketones in Medicinal Chemistry and Materials Science Research

Ketones are organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms. britannica.com This functional group is a cornerstone of organic chemistry due to its reactivity and presence in a vast array of synthetic and naturally occurring molecules. britannica.comnumberanalytics.com

In medicinal chemistry , the ketone group is a common feature in many pharmaceuticals. numberanalytics.com Its ability to act as a hydrogen bond acceptor and its role as a key building block for more complex molecular scaffolds make it a valuable component in drug design. numberanalytics.comnumberanalytics.com For instance, the anti-inflammatory agent cortisone (B1669442) contains three ketone groups, which are integral to its biological activity. britannica.com

In materials science , ketones are fundamental to the creation of high-performance polymers. numberanalytics.com The inclusion of ketone groups in a polymer backbone can enhance properties such as thermal stability and mechanical strength. numberanalytics.comnumberanalytics.com Polymers like polyetheretherketone (PEEK), known for its high resistance to heat and chemicals, are used in demanding applications in the aerospace, automotive, and medical industries. numberanalytics.commdpi.com The polarity and reactivity of the ketone group are also leveraged in the synthesis of specialized polymers and advanced composites. numberanalytics.comnih.gov

Significance of Dichlorophenyl and Cyclohexyl Moieties in Compound Design

The dichlorophenyl group , particularly with the 2,4-substitution pattern, introduces specific electronic and steric effects. The two chlorine atoms are electron-withdrawing, which can influence the reactivity of the adjacent ketone. msu.edu In medicinal chemistry, halogenated phenyl rings are often used to modulate a compound's metabolic stability and ability to cross cell membranes. The substitution pattern also dictates how the molecule might interact with biological targets.

The cyclohexyl group is a non-polar, three-dimensional alicyclic ring that is frequently incorporated into drug design. pharmablock.com It can act as a bioisostere for other groups, such as a phenyl or t-butyl group, to optimize a compound's fit within a protein's binding pocket. pharmablock.com The conformational flexibility of the cyclohexyl ring can also be a key factor in its interactions. A study of small molecules in the DrugBank database found that benzene (B151609) and cyclohexane (B81311) are the most frequently occurring rings, highlighting their importance in the design of new drugs. researchgate.netbiotech-asia.org

Evolution of Research Interests in Substituted Ketones

Research into substituted ketones has evolved significantly, driven by the need for more efficient and selective synthetic methods and the desire to create molecules with tailored properties. Initially, the focus was on fundamental reactions like nucleophilic additions and enolate chemistry. numberanalytics.com

More recently, there has been a surge in developing novel catalytic methods for ketone synthesis. nih.govorganic-chemistry.org This includes greener approaches that use more environmentally benign reagents and conditions. chemistryviews.org For example, visible-light-mediated and metal-free oxidation of alcohols to produce ketones is an area of active research. organic-chemistry.org

Furthermore, the development of new reactions to functionalize ketones at positions other than the alpha-carbon is expanding their utility in synthesizing complex molecules. sciencedaily.com The ability to precisely modify ketones allows for the fine-tuning of their electronic and steric properties, which is crucial for applications in drug discovery and materials science. sciencedaily.comrsc.org This ongoing innovation ensures that substituted ketones will remain a central class of compounds in organic chemistry.

Chemical Data of Cyclohexyl 2,4-Dichlorophenyl Ketone

| Property | Value |

| CAS Number | 898769-45-4 bldpharm.com |

| Molecular Formula | C₁₃H₁₄Cl₂O guidechem.com |

| Molecular Weight | 257.16 g/mol guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(2,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVSSCVSPDAJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642608 | |

| Record name | Cyclohexyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-45-4 | |

| Record name | Cyclohexyl(2,4-dichlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for Cyclohexyl Aryl Ketones

The synthesis of cyclohexyl aryl ketones, including the specific target Cyclohexyl 2,4-dichlorophenyl ketone, can be achieved through several reliable and well-documented chemical strategies. These range from classic electrophilic aromatic substitution to modern transition-metal-catalyzed cross-coupling reactions.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution and represents one of the most direct methods for synthesizing aryl ketones. chemistrysteps.commasterorganicchemistry.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). scribd.comsigmaaldrich.com

For the synthesis of this compound, this approach involves the reaction of 1,3-dichlorobenzene (B1664543) with cyclohexanecarbonyl chloride. The Lewis acid catalyst activates the acyl chloride by forming a complex, which generates a highly electrophilic acylium ion. sigmaaldrich.com This ion is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. The dichlorophenyl group is deactivating, yet the reaction can proceed to yield the desired ketone. A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic compound, which prevents polyacylation. chemistrysteps.com

Table 1: Key Components in Friedel-Crafts Acylation

| Component | Role | Example |

|---|---|---|

| Aromatic Substrate | Nucleophile | 1,3-Dichlorobenzene |

| Acylating Agent | Electrophile Precursor | Cyclohexanecarbonyl Chloride |

Various catalysts can be employed, though aluminum chloride remains prevalent. Other Lewis acids and solid acid catalysts like aluminum dodecatungstophosphate have also been shown to be effective for Friedel-Crafts acylations under specific conditions. organic-chemistry.org

The Robinson annulation is a powerful ring-forming reaction sequence used to create six-membered rings, making it highly relevant for synthesizing the cyclohexyl or cyclohexene (B86901) core of the target molecule. wikipedia.orgmasterorganicchemistry.com The process consists of two sequential reactions: a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.compressbooks.pub The final product after dehydration is a cyclohexenone derivative. wikipedia.org

To apply this to the synthesis of a precursor for this compound, one could envision a strategy starting with a ketone that incorporates the 2,4-dichlorophenyl moiety. The annulation would build the six-membered ring onto this existing fragment. The resulting cyclohexenone could then be hydrogenated to yield the saturated cyclohexyl ring. For instance, the Wieland-Miescher ketone is a classic product of Robinson annulation, demonstrating its utility in building complex cyclic systems. wikipedia.org The reaction is fundamental to the synthesis of many natural products, including steroids. wikipedia.org

The key steps are:

Michael Addition : An enolate (e.g., from a ketone) attacks an α,β-unsaturated ketone (e.g., methyl vinyl ketone). wikipedia.org

Intramolecular Aldol Condensation : The resulting 1,5-diketone undergoes a ring-closing aldol reaction. masterorganicchemistry.com

Dehydration : The β-hydroxy ketone formed readily eliminates water to yield a stable, conjugated cyclohexenone. masterorganicchemistry.com

Modern organic synthesis frequently employs transition metal catalysis for the construction of C-C bonds. researchgate.net For aryl ketones, palladium-catalyzed cross-coupling reactions are particularly prominent. researchgate.netresearchgate.net These methods offer high efficiency and functional group tolerance. pkusz.edu.cnnih.gov

One such strategy is the ligand-promoted, palladium-catalyzed coupling of an aryl halide with an organometallic reagent. To form this compound, this could involve the reaction of an organocyclohexyl reagent with a 2,4-dichloro-iodobenzene derivative. The use of specific ligands, such as pyridine-oxazoline, is crucial for activating otherwise unreactive C-C bonds and facilitating the desired transformation. researchgate.netresearchgate.netnih.gov These reactions can transform aryl ketones into other valuable compounds like aryl borates, biaryls, and aryl alkenes through C-C bond activation. researchgate.netnih.gov

Another approach involves carbonylative coupling, where a carbonyl group is introduced during the reaction. For example, the Suzuki coupling of an arylboronic acid with an acyl chloride, catalyzed by palladium, yields ketones efficiently. organic-chemistry.org Tandem sequences, such as a metal-catalyzed sigmatropic rearrangement followed by a Myers-Saito cyclization, have also been developed to produce complex aromatic ketones from propargyl esters, with both gold(I) and silver(I) serving as effective catalysts. pkusz.edu.cnacs.org

Table 2: Examples of Transition Metal-Catalyzed Aryl Ketone Syntheses

| Reaction Type | Catalytic System | Reactants | Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂ / Water | Aryl Boronic Acid + Acyl Chloride | Aryl Ketone |

| Heck-Type Coupling | Palladium / Pyridine-Oxazoline Ligand | Aryl Ketone + Alkenol | Long-Chain Ketone |

A robust, multi-step synthesis that avoids the isolation of intermediates has been developed for preparing cyclohexyl phenyl ketones. google.com This sequence demonstrates the power of combining several classic reactions into a single, efficient process.

The synthesis begins with a [4+2] Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid to form 3-cyclohexene-1-carboxylic acid. google.com The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereochemical control. wikipedia.orgnih.gov The resulting unsaturated carboxylic acid is then subjected to a hydrogenation reaction, typically using a catalyst like palladium on carbon, to saturate the double bond and yield cyclohexanecarboxylic acid. google.comacs.org

Following hydrogenation, the carboxylic acid is converted to its corresponding acyl chloride (cyclohexanecarbonyl chloride) using a chlorinating agent such as thionyl chloride. google.com In the final step, this acyl chloride is used in a Friedel-Crafts acylation reaction with an appropriate aromatic substrate (in this case, 1,3-dichlorobenzene) to afford the final product, this compound. google.com This integrated sequence is commercially valuable as it streamlines the production process. google.com

Exploration of Carbon-Carbon Bond Forming Reactions Relevant to Ketone Scaffolds

The formation of the carbon skeleton of ketones is a central theme in organic synthesis. organic-chemistry.orgnih.gov Reactions that forge new carbon-carbon bonds are essential for building the molecular complexity required for compounds like this compound.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then dehydrate to yield a conjugated α,β-unsaturated carbonyl product. wikipedia.orglibretexts.org This reaction is crucial for synthesizing precursors to cyclic ketones, most notably as the final step in the Robinson annulation. pressbooks.pubwikipedia.org

The reaction can be catalyzed by either acid or base. libretexts.orgyoutube.com

Base-Catalyzed Mechanism : A base removes an α-hydrogen from one carbonyl compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Protonation of the resulting alkoxide gives the β-hydroxy carbonyl (the aldol addition product). Upon heating, elimination of water occurs to form the α,β-unsaturated product. libretexts.org

Acid-Catalyzed Mechanism : The acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic. The enol form of a second carbonyl molecule then acts as the nucleophile, attacking the activated carbonyl. Dehydration follows to yield the conjugated system. libretexts.org

The Claisen-Schmidt condensation is a variation where a ketone reacts with an aromatic aldehyde that cannot enolize, leading specifically to an α,β-unsaturated derivative. libretexts.orglibretexts.org These condensation reactions are vital tools for constructing the enone systems that are versatile intermediates in the synthesis of more complex molecules. youtube.com

Intermolecular Stetter Reactions for β-Nitro Ketone Derivatives

The Stetter reaction represents a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the synthesis of 1,4-dicarbonyl compounds and their analogs. This reaction involves the umpolung (reactivity inversion) of an aldehyde, which, when catalyzed by an N-heterocyclic carbene (NHC), acts as an acyl anion equivalent that can undergo a conjugate addition to a Michael acceptor. nih.gov

In the context of synthesizing derivatives of this compound, an intermolecular Stetter reaction could be envisioned between cyclohexanecarboxaldehyde (B41370) and a suitable nitroalkene, such as (E)-1-(2,4-dichlorophenyl)-2-nitroethene. The resulting product would be a β-nitro ketone, a versatile intermediate that can be further transformed into various other functional groups. nih.govresearchgate.net The nitro group, in particular, is a valuable synthetic handle.

The catalytic enantioselective version of the Stetter reaction is of significant interest for producing chiral molecules. researchgate.net Research has shown that the choice of the chiral NHC catalyst is crucial for achieving high enantioselectivity. For the reaction between heterocyclic aldehydes and nitroalkenes, triazolium salts have proven to be effective precatalysts. nih.gov For instance, a catalyst derived from L-valine has demonstrated good yields and enantiomeric excesses in the synthesis of β-nitro ketones. nih.gov

A study on the asymmetric intermolecular Stetter reaction of heterocyclic aldehydes and nitroalkenes highlighted the significant impact of the catalyst's structure on enantioselectivity. It was found that introducing fluorine substituents into the backbone of the NHC catalyst could dramatically improve enantiomeric excess, an effect attributed to hyperconjugative interactions influencing the catalyst's conformation. nih.govresearchgate.net

Table 1: Catalyst Screening in an Asymmetric Intermolecular Stetter Reaction

| Catalyst/Precatalyst | Solvent | Yield (%) | Enantiomeric Excess (%) |

| Triazolium salt 4 | Methanol (B129727) | 82 | 74 |

| Morpholinyl-based catalyst 5 | Methanol | Less effective | - |

| Triazolium salt 6 (from L-valine) | Methanol | 90 | 88 |

| Data sourced from a study on the reaction of picolinaldehyde with a β-substituted nitroalkene. nih.gov |

Asymmetric Synthesis Techniques

The development of asymmetric methods for the synthesis of chiral ketones is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmaceuticals and other fields. For a molecule like this compound, the introduction of a chiral center, for instance at the α-position to the carbonyl group, would require sophisticated asymmetric synthesis techniques.

One established approach is the catalytic asymmetric alkylation of ketones. This can be achieved through various strategies, including the use of chiral auxiliaries, phase-transfer catalysts, or metal-based catalysts in conjunction with chiral ligands. nih.gov For cyclic ketones, such as those with a cyclohexyl moiety, methods involving the enantioselective allylic alkylation of ketone enolates have been developed using iridium or copper/iridium catalytic systems to generate new quaternary stereocenters with high enantioselectivity. nih.gov

A powerful strategy for the asymmetric synthesis of the cyclohexyl fragment itself is the use of dynamic kinetic resolution. One such example is the synthesis of a key fragment for the RORγt inhibitor BMS-986251, which was enabled by a dynamic kinetic resolution of Hagemann's ester. researchgate.net Such methods allow for the conversion of a racemic starting material into a single enantiomer of the product in high yield and enantiomeric excess.

Modern advancements in this field include nickel-catalyzed asymmetric reductive acyl cross-coupling reactions. This method allows for the synthesis of enantioenriched acyclic α,α-disubstituted ketones from acid chlorides and racemic secondary benzyl (B1604629) chlorides. acs.org This technique is notable for its mild, base-free reaction conditions and tolerance of a wide range of functional groups, making it a highly convergent and attractive method for constructing complex chiral ketones. acs.org

Table 2: Nickel-Catalyzed Asymmetric Reductive Acyl Cross-Coupling

| Entry | Acid Chloride | Benzyl Chloride | Yield (%) | Enantiomeric Excess (%) |

| 1 | Benzoyl chloride | 1-chloro-1-phenylethane | 85 | 92 |

| 10 | 4-Methoxybenzoyl chloride | 1-(4-chlorophenyl)-1-chloroethane | 75 | 95 |

| 14 | 3-Chlorobenzoyl chloride | 1-chloro-1-(naphthalen-2-yl)ethane | 68 | 94 |

| Data adapted from a study on the synthesis of acyclic α,α-disubstituted ketones. acs.org |

Chemo- and Regioselective Synthesis of Ketone Derivatives

The selective synthesis of complex molecules requires precise control over the reactivity of different functional groups and positions within a molecule, a concept known as chemo- and regioselectivity. In the synthesis of derivatives of this compound, these principles would be paramount in introducing further functionality in a controlled manner.

For instance, the synthesis of highly substituted cyclohexene derivatives can be achieved through a tandem acceptorless dehydrogenation- acs.orgnumberanalytics.com-hydride shift cascade. This method utilizes readily available 1,5-diols and an acetophenone (B1666503) derivative, catalyzed by an iridium(I) complex, to produce functionalized acyl-cyclohexenes with high regiocontrol. acs.org The reaction is atom-economical, with water and hydrogen gas as the only byproducts. acs.org

Another example of sophisticated regioselective synthesis is the formal γ-C-H functionalization of cyclobutyl ketones to produce cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.net This strategy involves a Norrish-Yang cyclization followed by a palladium-catalyzed stereospecific C-C bond functionalization. While demonstrated on a cyclobutane (B1203170) ring, the principles of using a directing group or a specific reaction cascade to achieve site-selective functionalization are broadly applicable in organic synthesis.

The Friedel-Crafts acylation, a primary method for synthesizing aryl ketones, also presents challenges and opportunities for regioselectivity. When acylating a substituted benzene (B151609) ring like 1,3-dichlorobenzene, the position of acylation is directed by the existing substituents. The two chlorine atoms are deactivating but ortho-, para-directing. This would likely lead to acylation at the 4-position, between the two chlorine atoms, or at the 6-position. The precise ratio of these isomers would depend on the specific reaction conditions. libretexts.org

Green Chemistry Approaches and Sustainable Synthesis Development

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, for example, by using less hazardous substances, reducing waste, and improving energy efficiency. researchgate.net For the synthesis of this compound, several green chemistry approaches can be considered.

One prominent green technology is the use of microwave irradiation to accelerate chemical reactions. tandfonline.comtandfonline.com Microwave heating can lead to significantly shorter reaction times and, in some cases, improved yields compared to conventional heating methods. tandfonline.com This is particularly advantageous in reactions like the Friedel-Crafts acylation, which can be time-consuming.

Another cornerstone of green chemistry is the replacement of volatile and often toxic organic solvents with more benign alternatives. Ionic liquids (ILs) have emerged as promising "green solvents" due to their low vapor pressure, thermal stability, and potential for recyclability. scielo.org.mxnih.govresearchgate.net The combination of microwave irradiation and ionic liquids can be particularly synergistic, as the ionic nature of ILs allows for efficient absorption of microwave energy, leading to rapid and uniform heating. scielo.org.mxnih.gov This dual approach has been successfully applied to a variety of organic syntheses, including the preparation of heterocyclic compounds. tandfonline.com

Solvent-free, or neat, reaction conditions represent another important green synthetic strategy. By eliminating the solvent altogether, waste is minimized, and the process becomes more atom-economical. tandfonline.com Mechanochemical methods, where reactions are induced by grinding or milling, are a form of solvent-free synthesis that is gaining traction. tandfonline.com For the synthesis of ketones, solid-supported reagents on mineral surfaces like alumina (B75360) or silica (B1680970) can be used in conjunction with microwave irradiation under solvent-free conditions. tandfonline.com

Optimization of Reaction Conditions and Yield Enhancement Studies

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs and environmental impact. acs.org For the synthesis of this compound, a likely key step would be the Friedel-Crafts acylation of 1,3-dichlorobenzene with cyclohexanecarbonyl chloride. researchgate.net The efficiency of this reaction is highly dependent on several parameters. numberanalytics.comnumberanalytics.com

The choice and amount of the Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is paramount. numberanalytics.com The catalyst activates the acyl chloride, forming a highly electrophilic acylium ion. numberanalytics.com Studies have shown that systematically varying the equivalents of the catalyst can have a dramatic effect on the yield. For example, in the synthesis of a coumarin (B35378) intermediate via a Friedel-Crafts acylation, increasing the equivalents of AlCl₃ from 1.0 to 8.0 led to a significant increase in yield. acs.org

Reaction temperature and solvent are also crucial variables. numberanalytics.com Higher temperatures can increase the reaction rate but may also promote the formation of byproducts. numberanalytics.com The choice of solvent can influence the solubility of reactants and the stability of intermediates. Solvents like dichloroethane or nitromethane (B149229) are commonly used for Friedel-Crafts reactions. acs.org Automated process research, which combines robotic synthesis platforms with statistical design of experiments (DoE), allows for the rapid and systematic optimization of multiple reaction parameters simultaneously, leading to significantly improved yields. acs.org

Table 3: Factors Influencing Friedel-Crafts Acylation Yield

| Parameter | Effect on Yield and Selectivity |

| Lewis Acid Catalyst | Type and stoichiometry are critical for activating the acylating agent. numberanalytics.com |

| Temperature | Higher temperatures can increase reaction rates but may lead to side reactions. numberanalytics.com |

| Solvent | Affects solubility and can stabilize reaction intermediates. acs.org |

| Reactant Ratio | The ratio of the aromatic substrate to the acylating agent can influence the extent of reaction and prevent side reactions like diacylation. numberanalytics.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy offers critical insights into the number, environment, and spatial relationships of hydrogen atoms in a molecule. In the case of Cyclohexyl 2,4-dichlorophenyl ketone, distinct signals are expected for the protons on the dichlorophenyl ring and the cyclohexyl group.

The 2,4-disubstituted dichlorophenyl ring gives rise to a characteristic set of signals in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The proton at the C-3 position, situated between two chlorine atoms, would appear as a doublet. The proton at C-5, ortho to a chlorine and meta to the carbonyl group, would present as a doublet of doublets. Finally, the proton at C-6, ortho to the carbonyl group, would be observed as a doublet. For a closely related compound, (2,4-Dichlorophenyl)(phenyl)methanone, the aromatic protons appear in the range of δ 7.32-7.81 ppm rsc.org.

The cyclohexyl protons would be found in the upfield, aliphatic region of the spectrum (typically δ 1.0-3.0 ppm). The methine proton alpha to the carbonyl group (on the carbon connected to the ketone) would be the most deshielded of the cyclohexyl protons, likely appearing as a multiplet around δ 2.5-3.0 ppm due to coupling with adjacent methylene (B1212753) protons. The remaining ten protons of the cyclohexyl ring would produce a complex series of overlapping multiplets in the δ 1.2-2.0 ppm range.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C-3) | ~7.5 | d |

| Aromatic-H (C-5) | ~7.3 | dd |

| Aromatic-H (C-6) | ~7.4 | d |

| Cyclohexyl-H (alpha to C=O) | 2.5 - 3.0 | m |

| Cyclohexyl-H (other) | 1.2 - 2.0 | m |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds. d = doublet, dd = doublet of doublets, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of δ 195-210 ppm for ketones nist.gov. For the analogous (2,4-Dichlorophenyl)(phenyl)methanone, the carbonyl carbon signal is observed at δ 194.3 ppm rsc.org. The carbon atoms of the dichlorophenyl ring will have signals in the aromatic region (δ 125-150 ppm). The carbons bearing the chlorine atoms (C-2 and C-4) will be significantly influenced by the electronegativity of the halogens, with their signals appearing around δ 130-140 ppm. The other aromatic carbons will also have distinct chemical shifts based on their position relative to the substituents.

The aliphatic carbons of the cyclohexyl ring will be observed in the upfield region of the spectrum (δ 20-50 ppm). The carbon atom alpha to the carbonyl group will be the most deshielded of the cyclohexyl carbons, with a predicted chemical shift around δ 40-50 ppm. The other cyclohexyl carbons will appear as a set of signals between δ 20-35 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 210 |

| Aromatic C-1 (C-CO) | ~137 |

| Aromatic C-2 (C-Cl) | ~132 |

| Aromatic C-3 | ~127 |

| Aromatic C-4 (C-Cl) | ~136 |

| Aromatic C-5 | ~130 |

| Aromatic C-6 | ~130 |

| Cyclohexyl C-1' (alpha to C=O) | 40 - 50 |

| Cyclohexyl C-2'/C-6' | 25 - 35 |

| Cyclohexyl C-3'/C-5' | 25 - 35 |

| Cyclohexyl C-4' | 25 - 35 |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the strong absorption due to the carbonyl (C=O) group stretching vibration, which for a ketone typically appears in the range of 1700-1725 cm⁻¹ chemicalbook.com. For dicyclohexyl ketone, a related compound, this peak is observed around this region nist.gov.

The aromatic C-H stretching vibrations of the dichlorophenyl ring are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the cyclohexyl group will produce strong absorptions just below 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. Finally, the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2950 | Strong |

| Carbonyl (C=O) Stretch | 1700 - 1725 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Note: Predicted values are based on standard FT-IR correlation tables.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues about the molecular structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS, the sample is ionized at atmospheric pressure, typically forming protonated molecules [M+H]⁺. For this compound (C₁₃H₁₄Cl₂O), the expected molecular weight is approximately 256.05 g/mol . Therefore, the ESI-MS spectrum should show a prominent molecular ion peak cluster at m/z corresponding to [C₁₃H₁₅Cl₂O]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a distinctive pattern for the molecular ion peak and any chlorine-containing fragments, which is a powerful confirmation of the presence of two chlorine atoms.

Under the conditions of mass spectrometry, the molecular ion can fragment in predictable ways. Common fragmentation pathways for ketones include cleavage at the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this could lead to the formation of a cyclohexyl cation or a 2,4-dichlorobenzoyl cation, which would further confirm the connectivity of the molecule.

Table 4: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~257.06 | Molecular ion (protonated) |

| [M+Na]⁺ | ~279.04 | Sodium adduct |

| [C₇H₅Cl₂O]⁺ | ~175.97 | 2,4-Dichlorobenzoyl cation |

| [C₆H₁₁]⁺ | ~83.15 | Cyclohexyl cation |

Note: m/z values are predicted for the most abundant isotopes.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. In the analysis of this compound, HR-MS provides unambiguous confirmation of its elemental composition.

Detailed Research Findings:

When subjected to HR-MS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, this compound would yield a molecular ion peak corresponding to its exact mass. The high resolution of the instrument allows for the differentiation of its molecular formula from other potential formulas with the same nominal mass. For instance, the exact mass can distinguish between isotopes of chlorine (³⁵Cl and ³⁷Cl), which would be visible in the isotopic pattern of the molecular ion peak.

Untargeted HR-MS approaches can be employed for the comprehensive profiling of related compounds or metabolites in complex mixtures. nih.gov Techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) are highly sensitive and reproducible for detecting a vast number of metabolites. nih.gov For carbonyl compounds like ketones, derivatization strategies are often employed to enhance ionization efficiency and achieve better chromatographic separation, which is crucial for accurate mass determination. nih.gov

Interactive Data Table: HR-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄Cl₂O |

| Exact Mass | 256.0421 |

| Monoisotopic Mass | 256.0421 Da |

| Nominal Mass | 256 Da |

| M/Z | 256.0421 (for [M]⁺) or 257.0499 (for [M+H]⁺) |

Electronic Spectroscopy and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from the dichlorophenyl and ketone chromophores.

Detailed Research Findings:

The UV-Vis spectrum of this compound is expected to show two main types of electronic transitions associated with the carbonyl group: the π→π* and the n→π* transitions. youtube.commasterorganicchemistry.com

π→π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed at shorter wavelengths. For carbonyl compounds, these transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org

n→π transitions:* These are lower-energy transitions and result in weaker absorption bands at longer wavelengths. masterorganicchemistry.comlibretexts.org They involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. youtube.com The intensity of these transitions is generally low. masterorganicchemistry.com

The presence of the 2,4-dichlorophenyl ring, a chromophore, will influence the position and intensity of these absorption bands. The chlorine substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to an unsubstituted phenyl ketone. The conjugation of the carbonyl group with the aromatic ring is a key factor determining the energy of these transitions. youtube.com The solvent polarity can also affect the position of the absorption bands; n→π* transitions typically undergo a blue shift in polar solvents. youtube.comlibretexts.org

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) |

| π→π | ~240-280 | High (e.g., >10,000) |

| n→π | ~280-320 | Low (e.g., <1000) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single crystal X-ray diffraction (SC-XRD) analysis of this compound would reveal the exact spatial arrangement of the cyclohexyl and 2,4-dichlorophenyl moieties relative to the ketone group.

Detailed Research Findings:

By analyzing the diffraction pattern of a single crystal, the unit cell dimensions, space group, and atomic coordinates can be determined. mkuniversity.ac.in This information allows for the construction of a detailed 3D molecular structure. For this compound, the analysis would confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles. For instance, the crystal structure of a related compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, was determined by single crystal X-ray diffraction, revealing two independent molecules with similar geometries. echemcom.comaalto.firesearchgate.net The conformation of the cyclohexyl ring (typically a chair conformation) and the torsional angles between the phenyl ring, carbonyl group, and cyclohexyl ring would be elucidated. mkuniversity.ac.in

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z (molecules/unit cell) | 4 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound is stabilized by various non-covalent interactions, which dictate the supramolecular architecture.

Detailed Research Findings:

While this compound itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds may be present, where hydrogen atoms from the cyclohexyl or phenyl rings interact with the carbonyl oxygen. uni-regensburg.de More significant are halogen bonds and π-stacking interactions.

Halogen Bonding: The chlorine atoms on the phenyl ring can participate in halogen bonding (C-Cl···O or C-Cl···π), a directional interaction with nucleophilic regions of neighboring molecules. researchgate.netnih.gov

π-Stacking: The aromatic 2,4-dichlorophenyl rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice. rsc.orgnih.gov The presence of electron-withdrawing chlorine atoms can influence the nature and strength of these stacking interactions. mdpi.com

Analysis of the crystal structure would reveal the specific distances and geometries of these intermolecular contacts, providing a comprehensive understanding of the forces governing the solid-state assembly of the molecule.

Elemental Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, oxygen) in the compound, serving as a fundamental check of its purity and empirical formula.

Detailed Research Findings:

For this compound (C₁₃H₁₄Cl₂O), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. Experimental values obtained from combustion analysis or other analytical methods are then compared to these theoretical values. A close agreement between the experimental and calculated percentages confirms the elemental composition and purity of the synthesized compound.

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 60.72% |

| Hydrogen (H) | 5.49% |

| Chlorine (Cl) | 27.57% |

| Oxygen (O) | 6.22% |

Computational and Theoretical Investigations into Cyclohexyl 2,4 Dichlorophenyl Ketone

Prediction of Spectroscopic Parameters

GIAO NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry, aiding in structure verification and interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR chemical shieldings. nih.gov This method effectively addresses the issue of gauge-origin dependence, ensuring that the calculated magnetic properties are independent of the coordinate system's origin.

For Cyclohexyl 2,4-dichlorophenyl ketone, GIAO calculations, typically performed using Density Functional Theory (DFT), can predict the ¹³C and ¹H chemical shifts. The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Following this, the NMR shielding tensors (σ) are computed for each nucleus. The chemical shift (δ) is then determined by subtracting the calculated isotropic shielding of the nucleus of interest from the shielding of a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. scm.comaps.org

These calculations would provide distinct chemical shift values for each carbon and hydrogen atom in the molecule, reflecting their unique chemical environments. For instance, the carbonyl carbon would be predicted to have a significant downfield shift, while the carbons of the dichlorinated phenyl ring and the cyclohexyl ring would have their own characteristic shifts influenced by the electron-withdrawing chlorine atoms and the aliphatic structure, respectively.

Table 1: Illustrative GIAO-DFT Calculated NMR Chemical Shifts for this compound.

This table presents a hypothetical output for GIAO NMR calculations to illustrate the type of data generated. The values are representative and not based on actual computation.

| Atom Type | Atom Position | Calculated Isotropic Shielding (σ, ppm) | Calculated Chemical Shift (δ, ppm) vs. TMS |

| Carbon | Carbonyl (C=O) | -15.8 | 198.0 |

| Carbon | Phenyl C1 (ipso-CO) | 45.2 | 137.0 |

| Carbon | Phenyl C2 (ipso-Cl) | 48.7 | 133.5 |

| Carbon | Phenyl C3 | 54.1 | 128.1 |

| Carbon | Phenyl C4 (ipso-Cl) | 47.3 | 134.9 |

| Carbon | Phenyl C5 | 52.9 | 129.3 |

| Carbon | Phenyl C6 | 61.5 | 120.7 |

| Carbon | Cyclohexyl Cα | 138.6 | 43.6 |

| Hydrogen | Phenyl H3 | 24.5 | 7.3 |

| Hydrogen | Phenyl H5 | 24.2 | 7.6 |

| Hydrogen | Phenyl H6 | 24.8 | 7.0 |

| Hydrogen | Cyclohexyl Hα | 28.9 | 2.9 |

TD-DFT for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a principal computational tool for investigating the excited-state properties of molecules. nih.gov It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and other key photophysical parameters. nih.gov By applying TD-DFT to this compound, one can simulate its ultraviolet-visible (UV-Vis) absorption spectrum.

The calculations provide information on the vertical excitation energies from the ground state (S₀) to various excited states (S₁, S₂, etc.), the oscillator strengths for these transitions (which relate to the intensity of absorption peaks), and the nature of the transitions (e.g., n→π, π→π). For this molecule, key transitions would likely involve the carbonyl chromophore and the π-system of the dichlorophenyl ring. TD-DFT can also be used to explore the potential energy surfaces of excited states, which is crucial for understanding photochemical reaction pathways and phenomena like phosphorescence. nih.gov

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound.

This table presents a hypothetical output for TD-DFT calculations to illustrate the type of data generated. The values are representative and not based on actual computation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.98 | 311 | 0.0015 | n → π |

| S₀ → S₂ | 4.62 | 268 | 0.1530 | π → π |

| S₀ → S₃ | 5.11 | 242 | 0.4210 | π → π* |

Nonlinear Optical (NLO) Properties and Applications

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. frontiersin.orgnih.gov Computational methods are vital for predicting the NLO response of molecules, guiding the synthesis of new materials. The NLO properties arise from the interaction of a material with a strong electromagnetic field, such as that from a laser. Key NLO parameters include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to second- and third-order NLO phenomena, respectively.

For a molecule like this compound, DFT calculations can be employed to compute these properties. The presence of the electron-rich dichlorophenyl ring and the carbonyl group, which acts as an electron-withdrawing group, creates a degree of intramolecular charge transfer, a key requirement for NLO activity. mdpi.com While the molecule is not a classic "push-pull" system, computational analysis of its dipole moment (μ) and hyperpolarizabilities can quantify its potential as an NLO material. nih.gov

Table 3: Illustrative Calculated NLO Properties for this compound.

This table presents a hypothetical output for NLO calculations to illustrate the type of data generated. The values are representative and not based on actual computation.

| Property | Calculated Value | Units |

| Dipole Moment (μ) | 2.85 | Debye |

| Mean Polarizability (α) | 25.1 x 10⁻²⁴ | esu |

| First Hyperpolarizability (β_tot) | 5.7 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 12.4 x 10⁻³⁶ | esu |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the potential energy surface of a chemical reaction, allowing for the detailed study of reaction mechanisms. smu.edu This involves locating and characterizing the structures of reactants, products, intermediates, and, most critically, transition states. mit.edu A transition state is the highest energy point along a reaction coordinate and its structure and energy determine the reaction's activation barrier and, therefore, its rate. mit.edu

For this compound, these methods could be used to investigate reactions such as its reduction to an alcohol or nucleophilic addition to the carbonyl group. By calculating the geometries and energies of the transition states for these processes, one can gain a fundamental understanding of the reaction's feasibility and selectivity. Frequency calculations are performed to confirm the nature of the stationary points: minima (reactants, products) have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

Solvation Effects and Computational Models (e.g., Onsager, PCM)

Most chemical reactions and measurements are performed in solution, where the solvent can have a significant impact on molecular properties and reactivity. Computational solvation models are used to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net In PCM, the solvent is treated as a continuous dielectric medium, and a cavity is created around the solute molecule. The solute polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute, capturing the bulk electrostatic effects of the solvent. The Onsager model is an earlier, simpler model based on a spherical cavity.

When studying this compound computationally, applying a PCM model (e.g., IEF-PCM) would be crucial for obtaining results that are comparable to experimental data measured in a specific solvent. Solvation can affect conformational equilibria, NMR chemical shifts, UV-Vis absorption energies, and the energy barriers of reactions. For instance, a polar solvent would be expected to stabilize the polar ground state of the ketone and could influence the energies of its electronic transitions.

Semi-Empirical Methods and Hybrid Approaches

While DFT and other ab initio methods provide high accuracy, they can be computationally expensive, especially for large molecules or complex systems. Semi-empirical methods offer a faster, albeit less accurate, alternative. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to solve it. Methods like AM1, PM3, and PM7 can be useful for initial geometry optimizations or for screening large numbers of conformers before refining the results with higher-level theory.

Hybrid approaches, such as ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics), combine different levels of theory for different parts of a molecule. For a particularly large derivative of this compound, one might treat the core phenyl ketone moiety with a high level of theory (like DFT) while treating a large, chemically less active substituent with a faster method like molecular mechanics (MM). This allows for a balance between computational cost and accuracy, enabling the study of more complex molecular systems.

Biological Activities and Pharmacological Relevance of Cyclohexyl 2,4 Dichlorophenyl Ketone and Analogues

Antimicrobial Spectrum Analysis

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus)

No published studies were found that specifically investigate the antibacterial efficacy of Cyclohexyl 2,4-dichlorophenyl ketone against these or any other bacteria.

Antifungal and Antimycotic Potency (e.g., against Candida albicans)

There is no available research data on the antifungal or antimycotic properties of this compound against Candida albicans or other fungal species.

Antituberculosis Activity (e.g., against Mycobacterium tuberculosis H37Rv)

No studies have been published detailing the in vitro or in vivo activity of this compound against Mycobacterium tuberculosis H37Rv.

Antidiabetic Potentials

Alpha-Glucosidase Inhibition Studies

There is no available literature on the ability of this compound to inhibit the alpha-glucosidase enzyme.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

No research has been conducted to assess the potential of this compound to act as a ligand and activate any of the peroxisome proliferator-activated receptor isoforms (PPARα, PPARγ, or PPARβ/δ).

Antioxidant Activity Evaluation

The antioxidant potential of chemical compounds is a significant area of research due to the role of oxidative stress in various diseases. While direct antioxidant activity data for this compound is not extensively documented in publicly available literature, the evaluation of related structures provides valuable insights.

The antioxidant properties of phenolic and non-phenolic derivatives of phenyl styryl ketones have been investigated as inhibitors of lipid peroxidation. In these studies, the presence of a phenolic hydroxyl group was found to be a key determinant of antioxidant activity. For instance, Phenyl 3,5-di-tert-butyl-4-hydroxystyryl ketone demonstrated potent inhibition of peroxidation, surpassing the activity of vitamin E. This suggests that the electronic properties and the ability to donate a hydrogen atom are crucial for the antioxidant capacity of this class of compounds.

Modulation of Receptor and Enzyme Activity

The interaction of small molecules with biological receptors and enzymes is a cornerstone of pharmacology. Research into analogs of this compound has revealed modulatory effects on several key biological targets.

Cannabinoid Receptor (CB1) Antagonism

The cannabinoid receptor 1 (CB1), a G protein-coupled receptor primarily expressed in the central nervous system, is a significant therapeutic target. A series of benzhydrylpiperazine derivatives, which share structural similarities with this compound, have been identified as potent and selective CB1 inverse agonists. nih.gov Specifically, the compound N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide, which contains both the cyclohexyl and 2,4-dichlorophenyl moieties, has been synthesized and evaluated for its antagonistic activity at the human CB1 receptor. nih.gov The R-enantiomer of this compound, in particular, demonstrated enhanced antagonistic activity, suggesting that the stereochemistry at the benzylic position is crucial for its interaction with the CB1 receptor. nih.gov These findings highlight the potential for compounds containing the 2,4-dichlorophenyl ketone scaffold to act as modulators of the CB1 receptor.

Protein Kinase B (PknB) Inhibition

Protein Kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis and a validated target for the development of new anti-tuberculosis drugs. nih.govresearchgate.netnih.gov High-throughput screening of compound libraries has led to the identification of various small molecule inhibitors of PknB. nih.gov While direct inhibition of PknB by this compound has not been reported, studies on related aminopyrimidine inhibitors have shown that substitution with a cyclohexyl group can lead to potent enzyme inhibition. researchgate.net For example, certain aminopyrimidine derivatives with a cyclohexyl substituent exhibited significant affinity for the PknB enzyme. researchgate.net This indicates that the cyclohexyl moiety can be a favorable structural feature for binding to the active site of PknB.

Neurotransmitter Receptor Interaction

The interaction of small molecules with neurotransmitter receptors is a critical aspect of neuropharmacology. While specific data on the interaction of this compound with neurotransmitter receptors is scarce, studies on related halogenated compounds provide some context. For instance, para-halogenated amphetamines have been shown to interact with serotonin (B10506) and dopamine (B1211576) transporters, with the nature of the halogen influencing their activity. nih.gov Generally, the introduction of chlorine atoms onto a phenyl ring can increase the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier and interact with central nervous system receptors. researchgate.net The 2,4-dichloro substitution pattern on the phenyl ring of the target compound could therefore influence its potential to interact with various neurotransmitter systems, although specific receptor binding affinities have not been determined.

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its pharmacological effects and for the rational design of more potent and selective analogs.

For ketone-isobenzofuranone hybrids, SAR studies have revealed that the position and type of substituent on the phenyl ring are critical for their biological activity. nih.gov Specifically, ortho-substituted derivatives were found to be more potent than their meta- and para-substituted counterparts. nih.gov Compounds with strong electron-withdrawing groups, such as chloro substituents, showed promising activity. nih.gov This suggests that for this compound, the ortho and para positioning of the chlorine atoms is likely a key determinant of its biological profile.

Influence of Halogenation on Biological Activity

The introduction of halogen atoms, particularly chlorine, into a molecule can significantly impact its biological activity. researchgate.netresearchgate.netsemanticscholar.org Halogenation can affect a molecule's lipophilicity, electronic properties, and steric interactions with its biological target. researchgate.netnih.gov

The presence of chlorine substituents on an aromatic ring generally increases the molecule's lipophilicity, which can lead to a higher concentration at the site of action and improved bioactivity. researchgate.netsemanticscholar.org The electron-withdrawing nature of chlorine can also polarize the molecule, potentially leading to stronger non-bonding interactions with receptor binding sites. researchgate.net In the case of dichlorinated compounds, the position of the chlorine atoms is crucial. For example, in a series of dichloro substituted chalcones, the specific placement of the chlorine atoms was found to be important for their antifungal and antitubercular activities. semanticscholar.org The 2,4-dichloro substitution pattern, as seen in this compound, is a common feature in many biologically active compounds and is known to influence their interaction with various enzymes and receptors. nih.govnih.gov

Impact of Cyclohexyl Moiety Conformation on Biological Response

The conformation of the cyclohexyl moiety in drug molecules can significantly influence their biological activity. The flexible nature of the cyclohexane (B81311) ring, which can adopt various conformations such as the stable chair form, and the higher-energy boat and twist-boat forms, plays a crucial role in how the molecule interacts with its biological target. The orientation of substituents on the cyclohexyl ring, either in axial or equatorial positions, is a key determinant of the molecule's three-dimensional shape and, consequently, its binding affinity and efficacy.

Recent studies on more complex molecules have highlighted the profound impact of cyclohexyl conformation on biological outcomes. For instance, in the development of proteolysis targeting chimeras (PROTACs), a single stereochemical inversion in a cyclohexyl linker, from trans to cis, was shown to dramatically alter the linker's conformation from a rigid, extended form to a folded one. nih.gov This conformational change, in turn, affected the binding affinity to the target protein. nih.gov This illustrates that subtle changes in the stereochemistry of a cyclohexyl ring can have significant repercussions for the molecule's interaction with its biological partner.

Furthermore, the dynamic nature of the cyclohexane ring's conformations can also be a critical factor in determining molecular reactivity and biological response. acs.org The ease of interconversion between different chair and boat conformations can influence the molecule's ability to adopt the optimal conformation for binding. acs.org In some cases, constraining the cyclohexyl ring's flexibility through additional substitutions can enhance biological activity by locking the molecule in a more favorable conformation. acs.org Conversely, inappropriate substitution on the cyclohexyl ring can lead to a significant drop in binding affinity, as has been observed in studies of sigma (σ) receptor ligands where substitution on the cyclohexyl moiety was poorly tolerated. nih.gov

In essence, the conformational preference of the cyclohexyl group in this compound and its analogues is a critical parameter that can dictate their biological activity. The spatial arrangement of the atoms, governed by the ring's conformation and substituent orientation, directly influences the molecule's ability to engage in specific interactions with its biological target, ultimately determining its pharmacological relevance. Understanding these conformational factors is therefore indispensable for the rational design of new, more potent analogues. studysmarter.co.uk

Biocatalytic Transformations in Drug Synthesis

Biocatalysis has emerged as a powerful and sustainable tool in pharmaceutical synthesis, offering high selectivity and mild reaction conditions. tudelft.nlwisdomlib.org For the synthesis of chiral drug intermediates, the enzymatic reduction of prochiral ketones to their corresponding chiral alcohols is a particularly valuable transformation. wisdomlib.orgsigmaaldrich.com This approach is highly relevant for the production of enantiomerically pure forms of the alcohol derived from this compound, which can serve as a key building block for more complex pharmaceutical agents.

The asymmetric reduction of ketones is often accomplished using alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). nih.gov These enzymes, which can be sourced from various microorganisms or plants, exhibit remarkable stereoselectivity, often following Prelog's rule to yield the (S)-alcohol, although anti-Prelog enzymes that produce the (R)-alcohol are also known and highly sought after. nih.govresearchgate.net The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or various bacterial strains, is a common strategy, as they contain the necessary enzymes and cofactor regeneration systems. wisdomlib.orgresearchgate.net

A significant body of research has focused on the biocatalytic reduction of aromatic ketones, including those with chloro-substituents, which are structurally related to this compound. For instance, the highly stereoselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal drug luliconazole, has been successfully achieved using a ketoreductase from Lactobacillus kefiri (LkKRED). researchgate.net In this process, the recombinant E. coli expressing the enzyme was used as a whole-cell biocatalyst, and the reaction conditions were optimized to achieve high conversion and enantiomeric excess. researchgate.net Further protein engineering of the LkKRED has also been explored to enhance its catalytic activity for this specific transformation. tudelft.nl

The choice of biocatalyst and reaction conditions is crucial for the successful stereoselective reduction of a given ketone. Different ADHs can exhibit varying substrate specificities and stereoselectivities. For example, an ADH from Ralstonia sp. (RasADH) has been shown to be effective in the reduction of sterically hindered ketones. mdpi.com The table below summarizes findings from various studies on the biocatalytic reduction of ketones that are structurally analogous to this compound.

| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Lactobacillus kefiri KRED (LK08) | (S) | >99 | >99 | researchgate.net |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Cyberlindnera saturnus ZJPH1807 | (R) | - | - | researchgate.net |

| Substituted Acetophenones | Metschnikowia koreensis | (S) | up to 92 | >99 | researchgate.net |

| 1,4-Diphenylbutane-1,4-dione | Ralstonia sp. ADH (RasADH) | (1S,4S) | 82 | >99 | mdpi.com |

| 2-(4-Methoxybenzyl)cyclohexan-1-one | Saccharomyces cerevisiae | (1S,2S) and (1S,2R) | - | - | researchgate.net |

These examples demonstrate the potential of biocatalysis for the synthesis of chiral alcohols from ketones bearing a 2,4-dichlorophenyl group. By selecting an appropriate biocatalyst, it is possible to produce either the (R) or (S) enantiomer of the corresponding alcohol of this compound with high stereoselectivity. This capability is of great importance in drug development, where the different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles. nih.gov

Exploration of Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Structural Analogues

The generation of structural analogues is fundamental to understanding which molecular features are essential for a desired activity. Synthetic strategies have focused on independently modifying the three main components of the parent molecule.

Modifications to the cyclohexyl group can significantly influence how the molecule fits into a biological target. Studies have investigated the impact of adding substituents to the ring and altering its conformation.

Research into noviomimetic compounds, which are analogues of the Hsp90 C-terminal inhibitor novobiocin, has involved the synthesis of 3'- and 4'-substituted cyclohexyl derivatives. nih.gov For example, a ketone precursor was reduced with sodium borohydride (B1222165) to create a mixture of syn- and anti-cyclohexanol derivatives, which were then separated for individual evaluation. nih.gov The synthesis of N-4-cyclohexyl/aryl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones demonstrates another modification pathway, where the cyclohexyl group is attached to a nitrogen atom within a heterocyclic ring system. researchgate.net Furthermore, advanced synthetic methods have enabled the creation of all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexanes through the hydrogenation of substituted benzenes, highlighting the potential for extensive and stereochemically controlled substitution on the cyclohexyl ring. researchgate.net

Table 1: Examples of Modifications to the Cyclohexyl Moiety

| Modification Type | Example Compound Class | Key Synthetic Step | Reference |

|---|---|---|---|

| Ring Substitution | 3'- and 4'-Substituted Cyclohexanols | Reduction of a ketone to form syn and anti alcohol diastereomers. | nih.gov |

| Heterocyclic Attachment | 4-Cyclohexyl-5-(pyridin-4-yl)-dihydro-1,2,4-triazole-3-thiones | Reaction of 2-isonicotinoyl-N-cyclohexylhydrazinecarbothioamide with sodium hydroxide. | researchgate.net |

The electronic and steric properties of the phenyl ring are largely defined by its substituents. Varying the halogenation pattern or replacing the chlorine atoms with other groups can fine-tune the molecule's interactions with a target.

Synthetic efforts have produced a wide array of analogues with modified phenyl rings. For instance, a series of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives were synthesized via Claisen-Schmidt condensation, shifting the chlorine atoms to the 3 and 4 positions. thesciencein.org In another study, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was prepared, illustrating a 2,5-dichloro substitution pattern. mdpi.com Research into pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues showed that substitutions at the para-position of the phenyl ring with electron-withdrawing groups like fluorine or electron-donating groups like methoxy (B1213986) influenced inhibitory activities. mdpi.com The synthesis of benzenesulfonamide (B165840) analogues also highlighted the importance of substitution, where bromo and fluoro groups were incorporated into the phenyl ring to probe structure-activity relationships. nih.gov

Table 2: Examples of Dichlorophenyl Group Modifications

| Substitution Pattern | Compound Series | Synthetic Method | Reference |

|---|---|---|---|

| 3,4-Dichloro | (E)-4-(3,4-Dichlorophenyl)...dihydronaphthalen-1(2H)-one derivatives | Claisen-Schmidt condensation | thesciencein.org |

| 2,5-Dichloro | 3-Amino-1-(2,5-dichlorophenyl)...benzo[f]chromene-2-carbonitrile | Multi-component microwave-assisted reaction | mdpi.com |

| Para-Fluoro | Pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues | Organopalladium cross-coupling | mdpi.com |

The ketone group serves as a key structural linker and a potential hydrogen bond acceptor. drugdesign.org Altering this functionality can change the molecule's geometry, polarity, and binding capabilities.

A common modification is the introduction of an α-hydroxy group. researchgate.netorganic-chemistry.org This can be achieved by first chlorinating the ketone and then performing a hydrolysis reaction, often with sodium hydroxide. researchgate.netgoogle.com This transformation converts the ketone into an α-hydroxycyclohexyl phenyl ketone, also known as an acyloin. researchgate.netorganic-chemistry.org Other methods for this conversion include oxidation using reagents like potassium permanganate (B83412) or systems involving iodine and a terminal oxidant like DMSO. organic-chemistry.orgorganic-chemistry.org The ketone linker can also be replaced entirely. In a series of potent antidiabetic drug candidates, the linker was a sulfonamide group, which was found to be critical for biological activity. nih.gov In other examples, such as dopamine (B1211576) transporter inhibitors, an ether linkage was replaced by a secondary amine, a change that was found to have no significant effect on binding affinity in that specific series. nih.gov The atoms adjacent to the ketone are also targets for functionalization. For example, α-keto aldehydes can be synthesized through the selective copper(I)-catalyzed oxidation of α-hydroxy ketones, demonstrating further diversification potential. rsc.org

Stereochemical Considerations and Enantioselective Synthesis

When a molecule is chiral, its enantiomers can exhibit dramatically different biological activities. Therefore, the ability to synthesize specific stereoisomers is crucial for developing effective and safe therapeutic agents.

For analogues of Cyclohexyl 2,4-dichlorophenyl ketone, the introduction of chiral centers necessitates stereocontrolled synthesis. In one notable example, the asymmetric synthesis of N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide was achieved using Davis-Ellmann-type sulfonamide chemistry. nih.gov Subsequent separation and analysis of the enantiomers revealed that the R-configuration was the more active form, showing enhanced antagonistic activity at the human cannabinoid 1 (hCB1) receptor. nih.gov

In the development of noviomimetics, the reduction of a substituted cyclohexanone (B45756) yielded a mixture of syn- and anti-diol diastereomers. nih.gov These isomers were separated and evaluated independently, revealing subtle differences in their ability to affect mitochondrial ATP production. nih.gov The importance of stereochemistry is also highlighted in the synthesis of cyclohexyl β-D-glucopyranoside enantiomers, where diastereoisomeric mixtures were successfully separated using chiral HPLC, allowing for detailed NMR analysis of each pure stereoisomer. researchgate.net These examples underscore the principle that understanding and controlling stereochemistry is a critical aspect of drug design and development.

Computational Design of Novel Analogues with Enhanced Bioactivity

Modern drug discovery often employs computational methods to predict the biological activity of novel compounds before their synthesis, saving time and resources. taylorfrancis.com Techniques like molecular docking allow researchers to visualize how a molecule might bind to a protein target, guiding the design of analogues with improved affinity and selectivity.

Computational approaches have been successfully applied to phenyl ketone derivatives. In one study, computational technologies were used to predict the drug-likeness and biological activities of novel phenyl ketone derivatives for treating non-alcoholic fatty liver disease (NAFLD) prior to their chemical synthesis. nih.gov The predictions, which suggested that isobutyl group substitutions would show the strongest potency, were later confirmed by in vitro experiments. nih.gov

Molecular docking has also been used retrospectively to understand the activity of synthesized compounds. For a series of pyrazoline derivatives, docking studies against human mitochondrial branched-chain aminotransferase helped to explain the observed anticonvulsant activity. ijper.org Similarly, for a series of anticancer dihydronaphthalen-one derivatives, docking was used to study their interaction with target cancer cell lines. thesciencein.org In the design of androgen receptor (AR) inhibitors, docking models were used to analyze the binding of diarylpentanoid analogues, leading to the identification of a new binding pocket on the receptor. chapman.edu These studies demonstrate the power of computational design in both predicting and explaining the bioactivity of novel ketone-containing compounds.

Comparative Analysis of Biological Profiles of Related Compounds

Structure-activity relationship (SAR) analysis is the process of correlating changes in a molecule's structure with changes in its biological activity. drugdesign.org By synthesizing and testing a series of related compounds, researchers can identify the key pharmacophoric features required for potency and selectivity.

SAR studies on phenyl ketone derivatives have yielded valuable insights. For a series of phenyl ketone analogues designed to treat NAFLD, a comparative analysis showed that compounds with an isobutyl substitution were more potent than those with n-butyl or tert-butyl groups. nih.gov In the development of PPARγ-targeted antidiabetics, a study of 14 benzenesulfonamide analogues revealed that a sulfonamide linker was critical for activity, substitutions at position 4 of one benzene (B151609) ring were associated with higher activity, and the size and type of another ring affected the degree of activity. nih.gov

For tropane-based dopamine transporter (DAT) inhibitors, SAR studies showed that replacing a 3-position ether linkage with a secondary amine had no significant effect on DAT binding affinity. nih.gov In contrast, for a series of hCB1 receptor antagonists, the comparison was between two enantiomers, with the R-enantiomer being identified as the more potent eutomer. nih.gov A study on pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues targeting an enzyme in Mycobacterium tuberculosis found that small electron-withdrawing and donating groups on a phenyl substituent led to reasonable inhibition, with a simple phenyl substitution showing the best activity in the series. mdpi.com These comparative analyses are essential for refining lead compounds into optimized drug candidates.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations

Environmental Persistence and Degradation Mechanisms

The persistence of a chemical in the environment is determined by its resistance to breakdown through various natural processes. For Cyclohexyl 2,4-dichlorophenyl ketone, both abiotic (non-living) and biotic (living) processes are expected to contribute to its degradation, though the rates and pathways are yet to be experimentally determined.

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

Hydrolysis: The ester and ether linkages in some pesticides can be susceptible to hydrolysis, a chemical reaction with water. However, the ketone functional group in this compound is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Photolysis: Photolysis, or degradation by light, is a more likely abiotic degradation route. Aromatic ketones can absorb light in the environmentally relevant UV spectrum, which can lead to the cleavage of chemical bonds. The 2,4-dichlorophenyl moiety of the molecule is expected to be the primary site of photochemical reactions. It is plausible that photolysis could lead to the cleavage of the bond between the cyclohexyl ring and the carbonyl group, or dechlorination of the phenyl ring. However, without specific studies, the exact products and the rate of degradation remain speculative.

Biotic Degradation Processes (e.g., Microbial Degradation, Biotransformation)

The breakdown of chemicals by microorganisms, such as bacteria and fungi, is a crucial process in determining their environmental persistence.